2-Fluoro-6-methylbenzaldehyde
CAS No.: 117752-04-2
Cat. No.: VC20852810
Molecular Formula: C8H7FO
Molecular Weight: 138.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117752-04-2 |
---|---|
Molecular Formula | C8H7FO |
Molecular Weight | 138.14 g/mol |
IUPAC Name | 2-fluoro-6-methylbenzaldehyde |
Standard InChI | InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 |
Standard InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)F)C=O |
Canonical SMILES | CC1=C(C(=CC=C1)F)C=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-Fluoro-6-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group on a benzene ring, specifically at the 2 and 6 positions, respectively. This compound features a formyl group (-CHO) that is responsible for its aldehyde properties, contributing to its reactivity and potential applications in organic synthesis . The molecular architecture of this compound creates unique electronic distributions that influence its chemical behavior.
Chemical Identifiers and Nomenclature
The compound is indexed under various identification systems used in chemistry and regulatory frameworks. Table 1 presents the comprehensive chemical identification information for 2-Fluoro-6-methylbenzaldehyde.
Table 1: Chemical Identifiers for 2-Fluoro-6-methylbenzaldehyde
Identifier | Value |
---|---|
CAS Number | 117752-04-2 |
Molecular Formula | C8H7FO |
Molecular Weight | 138.14 g/mol |
MDL Number | MFCD09258962 |
InChI Key | BGQBJWPZBBMKEI-UHFFFAOYSA-N |
PubChem CID | 14170517 |
IUPAC Name | 2-fluoro-6-methylbenzaldehyde |
SMILES Notation | CC1=C(C=O)C(F)=CC=C1 |
The compound is known by several synonyms in scientific literature and commercial contexts, including 2-Fluoro-6-tolualdehyde, 6-Fluoro-o-tolualdehyde, 6-Fluoro-o-tolylaldehyde, 3-Fluoro-2-formyltoluene, and Benzaldehyde, 2-fluoro-6-methyl- . These alternative names reflect different naming conventions in organic chemistry but refer to the same chemical entity.
Physical and Chemical Properties
Physical Characteristics
2-Fluoro-6-methylbenzaldehyde typically appears as a colorless to pale yellow liquid with a distinct aromatic odor. It displays physical properties consistent with its aromatic aldehyde structure and molecular weight. The compound is soluble in organic solvents and may exhibit moderate solubility in water . Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 2-Fluoro-6-methylbenzaldehyde
Property | Value | Reference |
---|---|---|
Physical State | Liquid | |
Color | Colorless to Yellow | |
Density | 1.151 g/mL at 20°C | |
Refractive Index | 1.525 (n20/D) | |
Boiling Point | 200.5°C | |
Flash Point | 82.5°C |
Chemical Reactivity
The aldehyde functional group participates in typical carbonyl reactions, including nucleophilic additions, condensations, and reductions. These reactive properties make 2-Fluoro-6-methylbenzaldehyde valuable as a synthetic intermediate in complex molecule synthesis.
Applications and Utilization
Synthetic Applications
2-Fluoro-6-methylbenzaldehyde serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring both an aldehyde group and fluorine substitution, makes it particularly valuable in constructing more complex molecular architectures. The compound can be utilized in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
The presence of the fluorine atom introduces unique electronic effects that can be advantageous in drug design, as fluorine substitution is known to enhance metabolic stability, membrane permeability, and binding interactions in pharmacologically active compounds. These properties make 2-Fluoro-6-methylbenzaldehyde an important intermediate in medicinal chemistry and pharmaceutical research.
Variations in purity, packaging, and delivery timelines exist among different suppliers, allowing users to select products that best meet their specific requirements for research, development, or production activities.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 2-Fluoro-6-methylbenzaldehyde is limited in the provided search results, the compound's structural features would make it amenable to standard analytical techniques used for aromatic aldehydes. These typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 19F NMR being particularly informative)
-
Infrared (IR) spectroscopy to identify the characteristic aldehyde C=O stretching vibration
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
Ultraviolet-visible (UV-Vis) spectroscopy to characterize its chromophoric properties
The refractive index value of 1.525 reported in the search results provides one physical parameter that can be used for identity confirmation and purity assessment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume